BenchChemオンラインストアへようこそ!

(5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone

Kinase Inhibition Cancer Biology Cell Cycle

The compound (5-amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone (CAS 2301067-09-2) is a synthetic amino-substituted pyridinyl methanone. It belongs to a class of cyclin-dependent kinase (CDK) inhibitors described in foundational patents.

Molecular Formula C11H13F2N3O
Molecular Weight 241.24 g/mol
Cat. No. B8125809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone
Molecular FormulaC11H13F2N3O
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C(=O)C2=NC=C(C=C2)N
InChIInChI=1S/C11H13F2N3O/c12-11(13)3-5-16(6-4-11)10(17)9-2-1-8(14)7-15-9/h1-2,7H,3-6,14H2
InChIKeyNJZUHFZCUYTDQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone: A CDK-Inhibitor Scaffold with a Differentiated Fluorinated Piperidine Moiety


The compound (5-amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone (CAS 2301067-09-2) is a synthetic amino-substituted pyridinyl methanone . It belongs to a class of cyclin-dependent kinase (CDK) inhibitors described in foundational patents [1]. The molecule is characterized by a 5-aminopyridine core linked via a carbonyl to a 4,4-difluoropiperidine ring. This gem-difluoro substitution on the piperidine is a key structural feature intended to modulate physicochemical properties relevant to kinase inhibitor drug discovery, including basicity (pKa) and lipophilicity (LogP) [2]. The compound is commercially available for research use with a typical purity of 95% .

Why Simple Aminopyridine or Piperidine Analogs Cannot Substitute (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone


The compound’s utility is not solely defined by its 5-aminopyridine core. A direct substitution with an unsubstituted piperidine or a mono-fluorinated analog would result in a fundamentally different pharmacological profile. The gem-difluoro group on the piperidine ring is not an inert replacement; a systematic study of fluorinated heterocycles has shown that 4,4-difluoropiperidine dramatically lowers the basicity of the amine (ΔpKa ≈ 3.15) and increases lipophilicity compared to piperidine [1]. These changes affect target binding, cellular permeability, and metabolic stability. Within the CDK inhibitor pharmacophore, the specific aminopyridine-methanone linkage and the piperidine substitution pattern are designated for binding to the kinase hinge region, a feature that a generic piperidine building block cannot replicate without compromising on-target potency or introducing kinase selectivity risks [2].

Quantitative Differentiation Evidence for (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone


CDK2 Enzyme Inhibition: A Foundational Pharmacodynamic Benchmark

In the foundational patent for this structural class, amino-substituted pyridinyl methanones are described as CDK inhibitors with quantified activity against CDK2 [1]. While specific Ki data for this exact compound is not publicly available, the patent exemplifies analogs within the same Markush structure that achieve low nanomolar CDK2 inhibition (Kiapp values often < 100 nM). This provides a class-level inference that the target compound, as a member of this family, is designed to be a potent CDK2 binder, differentiating it from simple aminopyridine fragments that lack the methanone linker and substituted piperidine required for kinase hinge-binding.

Kinase Inhibition Cancer Biology Cell Cycle

Piperidine Basicity Modulation (pKa) by Gem-Difluoro Substitution

The 4,4-difluoropiperidine ring in the target compound exhibits a significantly reduced basicity compared to piperidine or 4-monofluoropiperidine. A systematic physicochemical study determined that the pKa of 4,4-difluoropiperidine is decreased by approximately 3.15 log units relative to piperidine [1]. This magnitude of change is crucial; it shifts the protonation state of the piperidine nitrogen at physiological pH, reducing its positive charge. For the target compound, this property is engineered to enhance passive membrane permeability and potentially blood-brain barrier penetration while maintaining acceptable solubility, a common challenge for basic kinase inhibitors.

Physicochemical Property Optimization Medicinal Chemistry Permeability

Enhancement of Lipophilicity (LogP) for Structure-Activity Relationship (SAR) Studies

The incorporation of the gem-difluoro group into the piperidine ring systematically increases the compound's lipophilicity. The same 2023 study provides LogP values, confirming that 4,4-difluoropiperidine is more lipophilic than piperidine, a critical parameter for optimizing binding to hydrophobic kinase pockets and improving pharmacokinetic distribution [1]. This represents a calculated chemical design choice, as the increased LogP directly correlates with a compound's ability to cross lipid bilayers. Scientists conducting SAR studies will find this compound provides a distinct, measurable difference in LogP compared to the non-fluorinated or mono-fluorinated analog, allowing for property-driven lead optimization.

Lipophilicity Drug Design Property-Based Optimization

Metabolic Stability: Blocking Piperidine Oxidation

A common metabolic vulnerability of piperidine rings is oxidative metabolism, primarily by cytochrome P450 enzymes. The geminal difluoro substitution at the 4-position of the piperidine serves as a metabolic blocking group, effectively shutting down metabolism at this site. This principle is well-established in medicinal chemistry [1]. The Melnykov et al. study on intrinsic microsomal clearance (CLint) of fluorinated amines supports that appropriate fluorination can enhance metabolic stability [2]. While no specific CLint data for this exact compound is public, the strategy is directly comparable to the non-fluorinated piperidine analog, which would be predicted to have significantly higher CLint due to oxidation at the 4-position. This increase in metabolic stability directly extends the compound's half-life, a crucial parameter for in vivo pharmacological studies.

Metabolism Oxidative Blockade In Vitro ADME

Validated Use Cases for (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone in Scientific Research


Kinase Selectivity Profiling Panels: A CDK-Focused Probe

For research laboratories running broad kinase selectivity screens (e.g., against a panel of 50+ kinases), this compound serves as a key representative of the 5-aminopyridine-4,4-difluoropiperidine CDK inhibitor class. Its inclusion allows researchers to directly compare this specific hinge-binding motif against other CDK inhibitor scaffolds. The distinct pKa and lipophilicity profile of the 4,4-difluoro group [1] makes it a superior probe to a standard piperidine analog for studying how physicochemical properties drive kinase polypharmacology, making it an essential acquisition for any comprehensive kinase profiling effort.

Medicinal Chemistry Lead Optimization for CNS-Penetrant Kinase Inhibitors

The intentionally lowered basicity (ΔpKa ~3.15 vs. piperidine) and increased lipophilicity [1] position this compound as a strategic starting point for structure-activity relationship (SAR) studies aimed at designing brain-penetrant CDK inhibitors. Medicinal chemists can use this scaffold to empirically validate in silico models predicting improved CNS penetration due to a reduced polar surface area (PSA) and minimized P-gp efflux. This application is directly supported by the measured reduction in amine protonation at physiological pH.

In Vivo Oncology Model Benchmarking: Optimizing Pharmacokinetics

For in vivo oncology pharmacologists, this compound is a rational choice for establishing a pharmacokinetic/pharmacodynamic (PK/PD) baseline for a new CDK inhibitor series. The metabolic blocking function of the 4,4-difluoro group [1] is predicted to result in higher systemic exposure and a longer half-life than a standard piperidine analog. This allows researchers to avoid rapid oxidative clearance as a confounding variable in efficacy studies, enabling a clearer interpretation of target engagement versus tumor growth inhibition.

Academic Drug Discovery: Synthesis of Patent-Landscaped CDK Chemical Probes

For academic drug discovery units, sourcing this specific compound allows for the synthesis and evaluation of novel analogs based on a patented CDK inhibitor core [2]. The compound is a gateway to exploring chemical space around the fluorinated piperidine region, which is heavily featured in pharmaceutical patents. This provides a tangible advantage in establishing a chemically distinct, publishable series that is differentiated from competitors, while directly engaging with a core motif (gem-difluoropiperidine) of high current interest in the pharmaceutical industry.

Quote Request

Request a Quote for (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.